molecular formula C14H16ClN3OS B2648067 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 897487-75-1

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2648067
CAS No.: 897487-75-1
M. Wt: 309.81
InChI Key: RXTNFIIISCJDET-UHFFFAOYSA-N
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Description

1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological profiles . The structure incorporates a chloro and a methyl substituent on the benzothiazole ring, and is further functionalized with a piperazine moiety that is acetylated on one nitrogen. This specific molecular architecture makes it a valuable intermediate for researchers, particularly in the synthesis of more complex heterocyclic hybrids. Compounds based on the benzothiazole-piperazine structure have demonstrated significant research interest in various areas, including as antiproliferative agents against selected human cancer cell lines such as MCF7, T47D, HCT116, and Caco2 . Furthermore, benzothiazole derivatives have been extensively investigated as potential anti-tubercular agents, with some analogues showing promising activity against Mycobacterium tuberculosis by targeting enzymes like DprE1, which is crucial for bacterial cell wall synthesis . The presence of the acetamide linkage in this molecule enhances its utility as a building block for click chemistry applications, such as the synthesis of 1,2,3-triazole conjugates, which can be used to explore structure-activity relationships and improve pharmacokinetic properties . This product is intended for research applications only, including but not limited to, use as a standard in analytical studies, a key intermediate in organic synthesis, and a precursor in drug discovery projects. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-9-3-4-11(15)13-12(9)16-14(20-13)18-7-5-17(6-8-18)10(2)19/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTNFIIISCJDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with piperazine.

    Acylation: The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent, such as acetyl chloride, to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and survival.

    Pathways Involved: It inhibits the enzymatic activity, leading to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and physicochemical properties of the target compound with structurally analogous derivatives:

Compound Core Structure Substituents Molecular Weight Key Features Reference
1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (Target) 1,3-Benzothiazole 7-Cl, 4-CH₃ ~363.89 g/mol* Enhanced lipophilicity (methyl) and electron withdrawal (Cl)
2-(2,4-Dimethylphenyl)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one 1,3-Benzothiazole 4-F, 2,4-dimethylphenyl 383.48 g/mol Fluorine substitution improves metabolic stability; bulky aryl group
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one Piperazine-acetyl 4-(Aminomethyl)phenyl 233.31 g/mol Polar amine group enhances solubility; potential for CNS targeting
1-[4-(5-Chlorothiophen-2-yl)methylpiperazin-1-yl]ethan-1-one Thiophene-piperazine 5-Cl thiophene 270.77 g/mol Thiophene introduces π-π stacking potential; moderate Cl electronegativity
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one Indole-thiophene 4-F phenyl, thiophene-indole ~447.50 g/mol* Dual heterocyclic system; fluorophenyl enhances bioavailability
QD17: 1-(4-(4-(4-Chlorobenzoyl)phenoxy)propylpiperazin-1-yl)ethan-1-one Benzoyl-piperazine 4-Cl benzoyl, phenoxypropyl 400.90 g/mol Chlorobenzoyl group increases steric bulk; phenoxy linker improves flexibility

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 7-Cl substitution in the target compound contrasts with the 4-F in . Chlorine’s stronger electron-withdrawing nature may enhance binding to electrophilic enzyme pockets compared to fluorine . The 4-CH₃ group in the target compound increases lipophilicity (logP ~2.5 estimated), whereas polar substituents like aminomethyl in reduce logP (~1.8), favoring aqueous solubility .

Benzothiazole derivatives (e.g., target compound, ) are associated with dual antioxidant and receptor-binding activities, as seen in related histamine H₃ ligands .

Synthetic Yields and Purity: Piperazine-linked ethanones generally exhibit moderate synthetic yields (30–70%), as seen in and . The target compound’s synthesis would likely follow similar coupling or alkylation steps . High purity (>98%) is achievable via UPLC/MS purification, as demonstrated for QD17 and related analogs .

Thiophene- and indole-containing analogs () are explored for 5-HT6 receptor modulation, highlighting the versatility of this structural class .

Biological Activity

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a benzothiazole derivative, which is known for its diverse biological activities. The presence of chlorine and methyl groups enhances its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant effects on different biological systems:

Antimicrobial Activity

Research indicates that derivatives containing benzothiazole structures exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives possess anticancer activity. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For instance, piperazine derivatives have shown inhibition of human acetylcholinesterase (AChE), which is significant for neurodegenerative diseases .

Receptor Interaction : The compound likely interacts with various receptors, influencing signaling pathways. This interaction can modulate physiological responses, contributing to its therapeutic effects.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study The compound exhibited significant antibacterial activity against Mycobacterium tuberculosis, with an IC50 of 2.18 μM .
Cancer Research Induced apoptosis in cancer cell lines through caspase activation pathways.
Neuropharmacology Demonstrated inhibition of AChE, suggesting potential in treating Alzheimer's disease .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves coupling a 7-chloro-4-methylbenzothiazole precursor with a piperazine derivative via nucleophilic substitution or condensation reactions. Key steps include:

  • Precursor activation : The benzothiazole moiety is functionalized with a leaving group (e.g., chloride) to facilitate piperazine ring attachment .
  • Reaction conditions : Refluxing in aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres (N₂/Ar) minimizes oxidation and side reactions. Catalysts like triethylamine may enhance nucleophilicity .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Yield optimization : Kinetic monitoring via thin-layer chromatography (TLC) at intermediate stages ensures stepwise efficiency.

Q. Q2. How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves 3D atomic arrangements, particularly the spatial orientation of the chlorobenzothiazole and piperazine rings, critical for binding studies .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at C4 of benzothiazole, chloro at C7). NOESY correlations confirm piperazine-ethanone linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₅ClN₃OS) and detects isotopic patterns for chlorine .

Advanced Research Questions

Q. Q3. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?

Methodological Answer:

  • Target-specific assays : Use isogenic cell lines or knockout models to isolate mechanisms (e.g., p53-dependent apoptosis for anticancer activity vs. membrane disruption for antimicrobial effects) .
  • Dose-response profiling : Compare IC₅₀ values across cell types; discrepancies may arise from differential uptake or metabolic activation .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chloro with fluoro) to correlate structure-activity relationships (SAR) .
    Example Table :
DerivativeSubstituent (Position)IC₅₀ (Cancer Cells, μM)MIC (E. coli, μg/mL)
ParentCl (C7), CH₃ (C4)12.3 ± 1.225.0 ± 3.1
Analog 1F (C7), CH₃ (C4)18.9 ± 2.150.0 ± 4.5
Analog 2Cl (C7), CF₃ (C4)8.7 ± 0.912.5 ± 1.8

Q. Q4. How can computational modeling guide the design of derivatives with enhanced binding affinity to neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin 5-HT₆ or dopamine D₂). Focus on piperazine-ethanone flexibility and benzothiazole aromatic stacking .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; identify residues (e.g., Asp³.³² in GPCRs) critical for hydrogen bonding .
  • ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration; logP values >2.5 enhance CNS bioavailability .

Q. Q5. What analytical techniques are most effective for detecting degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via:
    • LC-MS/MS : Identifies hydrolyzed products (e.g., cleavage of piperazine-ethanone bond) .
    • FT-IR spectroscopy : Detects oxidation of benzothiazole sulfur or methyl group degradation .
  • Kinetic modeling : Arrhenius plots predict shelf-life under accelerated conditions .

Contradiction Analysis

Q. Q6. How to address conflicting data on cytochrome P450 inhibition between in vitro and in vivo studies?

Methodological Answer:

  • Species-specific metabolism : Human liver microsomes (HLM) vs. rodent models may explain discrepancies due to isoform variability (e.g., CYP3A4 vs. CYP2D6) .
  • Metabolite profiling : Use UPLC-QTOF to identify active metabolites (e.g., N-oxides) that contribute to off-target effects in vivo .
  • Enzyme kinetics : Compare competitive vs. non-competitive inhibition (Lineweaver-Burk plots) to clarify mechanism .

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